4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBBAQNKNZSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Catalyzed 1,3-Nitrogen Migration from Azanyl Esters
A two-step protocol developed by Chemistry Europe enables the conversion of linear carboxylic acids into Boc-protected α-amino acids. While the original method targets α-monosubstituted amino acids, its adaptation for aminooxy derivatives involves:
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Azanyl Ester Formation : Coupling butanoic acid with tert-butyl aminocarbonate (BocNHOH) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) yields the azanyl ester intermediate (RCO₂NHBoc).
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Iron-Catalyzed Migration : Using Fe(acac)₃ (5 mol%) and a chiral bis(oxazoline) ligand, the azanyl ester undergoes stereocontrolled 1,3-nitrogen migration at -20°C in dichloromethane. This step installs the Boc-protected aminooxy group at the γ-position of butanoic acid.
Optimization Insights :
RuO₄-Mediated Oxidative Cleavage of Cyclic Ene-Carbamates
The oxidation of cyclic ene-carbamates with ruthenium tetroxide (RuO₄) offers a route to ω-(N-formylamino)carboxylic acids, which can be further functionalized. For this compound:
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Cyclic Ene-Carbamate Synthesis : Reacting 3-hydroxypiperidine with Boc₂O forms a Boc-protected enamine, which undergoes dehydration to yield a tetrahydropyridine derivative.
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RuO₄ Oxidation : Treating the ene-carbamate with RuO₂·xH₂O and NaIO₄ in ethyl acetate/H₂O (0°C, 12 h) cleaves the endocyclic C=C bond, producing 4-amino-3-hydroxybutanoic acid. Subsequent Boc-protection and oxidation with Jones reagent furnish the target compound.
Critical Parameters :
Halogenation and Alkylation of β-Keto Esters
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Temperature (°C) | Yield (%) | Purification Technique |
|---|---|---|---|---|
| Iron-Catalyzed Migration | Fe(acac)₃, BocNHOH | -20 | 75–85 | Flash chromatography (SiO₂) |
| RuO₄ Oxidation | RuO₂, NaIO₄ | 0 | 78–90 | Recrystallization (MeCN) |
| β-Keto Ester Halogenation | NBS, LDA | -75 to -30 | 65–70 | Column chromatography (SiO₂) |
Trade-offs :
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Iron catalysis excels in stereocontrol but requires chiral ligands.
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RuO₄ oxidation offers high yields but involves hazardous reagents.
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Halogenation routes are modular but necessitate rigorous temperature control.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Deprotected aminooxybutanoic acid.
Scientific Research Applications
Organic Synthesis
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is widely used as a building block in organic synthesis, particularly in the preparation of complex molecules such as dipeptides and γ-amino acids. It acts as a starting material for various coupling reactions with reagents like N,N'-diethylene-N''-2-chloroethyl thiophosphoramide, enhancing amide formation without requiring base addition.
Medicinal Chemistry
The compound is integral to the development of therapeutic agents. It has been utilized in synthesizing inhibitors targeting menin/MLL protein interactions, which are relevant for treating certain cancers. Additionally, derivatives of this compound have shown potential neuroprotective effects through interactions with GABA receptors, suggesting applications in treating neurological disorders.
Biochemical Pathways
Research indicates that this compound plays a role in modulating neurotransmitter systems. Its derivatives can enhance GABAergic activity, contributing to anxiolytic effects. This property makes it a candidate for further studies in pharmacological research aimed at treating anxiety-related conditions.
Case Study 1: Dipeptide Synthesis
In a study investigating the synthesis of dipeptides using this compound, researchers reported satisfactory yields when employing specific coupling reagents. The efficiency of these reactions showcases the compound's utility in peptide chemistry and its potential for creating biologically active compounds.
Case Study 2: Neuroprotective Activity
A series of experiments demonstrated that derivatives synthesized from this compound exhibit significant activity against neurological disorders by interacting with GABA receptors. These findings provide insights into the structure-activity relationships critical for developing new therapeutic agents targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s unique "amino-oxy" linker distinguishes it from similar Boc-protected amino acid derivatives. Below is a detailed comparison with structurally related compounds from the provided evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Linker Chemistry: The "amino-oxy" group in the target compound introduces an ether linkage, enhancing rigidity and altering electronic properties compared to the direct C–N bond in Boc-GABA . This may influence solubility or reactivity in conjugation reactions. In contrast, Sitagliptin impurities feature aryl fluorinated substituents, prioritizing metabolic stability and target binding .
The ketone-containing analog (C₁₀H₁₇NO₅) offers a site for nucleophilic addition, expanding its utility in heterocycle synthesis.
Pharmaceutical Relevance: 4-Methylpentanoic acid derivatives (C₁₁H₂₁NO₄) are tailored for chiral drug synthesis, leveraging their branched structure for receptor specificity. Boc-GABA (C₉H₁₇NO₄) is widely used in neuroscience research due to its structural similarity to γ-aminobutyric acid (GABA).
Biological Activity
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid, commonly referred to as Boc-aminooxybutanoic acid, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and biological assays. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Boc-aminooxybutanoic acid is characterized by the presence of an aminooxy group and a tert-butoxycarbonyl (Boc) protecting group. These functional groups are significant in biochemical interactions, particularly in the context of enzyme inhibition and substrate modification.
The biological activity of Boc-aminooxybutanoic acid primarily involves its interaction with protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling by dephosphorylating tyrosine residues on proteins. The compound has been shown to modulate the activity of various PTPs, thereby influencing signal transduction pathways associated with cancer and other diseases.
- Inhibition of Protein Tyrosine Phosphatases : Research indicates that Boc-aminooxybutanoic acid can inhibit specific PTPs, such as VH1 and YopH. These enzymes are involved in regulating cellular responses to growth factors and stress signals. The inhibition of these phosphatases can lead to altered phosphorylation states of target proteins, affecting cellular functions like proliferation and apoptosis .
- Modulation of Cellular Pathways : By inhibiting PTPs, Boc-aminooxybutanoic acid can impact several signaling pathways, including those related to cancer progression and immune responses. For instance, the compound has been evaluated for its effects on dephosphorylation rates in peptide libraries, revealing its potential as a therapeutic agent in cancer treatment .
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of Boc-aminooxybutanoic acid:
- Case Study 1 : In a study focusing on cancer cell lines, Boc-aminooxybutanoic acid was shown to enhance the efficacy of chemotherapeutic agents by inhibiting PTPs that promote cell survival pathways. This dual-action mechanism suggests a potential for combination therapies in oncology .
- Case Study 2 : Another investigation assessed the compound's role in modulating immune responses. It was found that Boc-aminooxybutanoic acid could enhance cytokine production in T-cells by inhibiting specific phosphatases that negatively regulate T-cell activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
